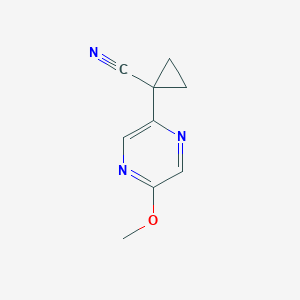1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile
CAS No.:
Cat. No.: VC17477012
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9N3O |
|---|---|
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carbonitrile |
| Standard InChI | InChI=1S/C9H9N3O/c1-13-8-5-11-7(4-12-8)9(6-10)2-3-9/h4-5H,2-3H2,1H3 |
| Standard InChI Key | BMYAJVRBYNVEOG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(N=C1)C2(CC2)C#N |
Introduction
1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile is a synthetic organic compound featuring a cyclopropane ring attached to a pyrazine moiety. The cyclopropane ring is a three-membered carbon ring, and the pyrazine part includes a methoxy group at the 5-position. This compound is of interest due to its unique structural features and potential applications in organic synthesis and medicinal chemistry.
Synthesis Methods
The synthesis of 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile typically involves the reaction of a pyrazine derivative with a cyclopropane precursor. Specific synthesis methods may vary depending on the availability of starting materials and desired conditions. Common approaches include cycloaddition reactions or nucleophilic substitution reactions.
Potential Applications
While specific applications of 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile are not widely documented, compounds with similar structures have shown potential in medicinal chemistry. For instance, pyrazine derivatives are known for their biological activities, including antiviral and anticancer properties. Cyclopropane rings are also found in various biologically active compounds due to their unique reactivity and ability to participate in ring-opening reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume